

# Application of Pemigatinib-D6 in Drug Metabolism and Pharmacokinetics (DMPK)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][3] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of pemigatinib is crucial for its safe and effective use. **Pemigatinib-D6**, a deuterium-labeled stable isotope of pemigatinib, serves as an essential tool in these studies, primarily as an internal standard for quantitative bioanalysis.[4] Deuterated standards are ideal for mass spectrometry-based assays as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their higher mass, allowing for precise and accurate quantification in complex biological matrices.[5][6]

This document provides detailed application notes and protocols for the use of **Pemigatinib-D6** in key DMPK studies.

#### **Data Presentation**

## Table 1: In Vitro ADME and Pharmacokinetic Parameters of Pemigatinib



| Parameter                      | Value                        | Species/System            | Reference     |
|--------------------------------|------------------------------|---------------------------|---------------|
| Permeability (Papp<br>A → B)   | 10.1 x 10 <sup>-6</sup> cm/s | Caco-2 cells              | [7]           |
| Metabolic Stability (t½)       | 27.29 min                    | Human Liver<br>Microsomes | [2][8]        |
| Intrinsic Clearance<br>(CLint) | 25.40 μL/min/mg              | Human Liver<br>Microsomes | [2][8]        |
| Plasma Protein<br>Binding      | 90.6%                        | Human Plasma              | [9]           |
| Major Metabolizing<br>Enzyme   | CYP3A4                       | In vitro                  | [3][8][9][10] |

Table 2: Human Pharmacokinetic Parameters of Pemigatinib (13.5 mg, once daily)



| Parameter                                  | Geometric Mean<br>(CV%) | Population                          | Reference |
|--------------------------------------------|-------------------------|-------------------------------------|-----------|
| Tmax (hours)                               | 1.13                    | Patients with advanced malignancies | [9]       |
| Cmax,ss (nM)                               | 236 (56.4%)             | Patients with advanced malignancies | [11]      |
| AUC0-24h,ss (nM⋅h)                         | 2620 (54.1%)            | Patients with advanced malignancies | [11]      |
| Half-life (t½) (hours)                     | 15.4 (51.6%)            | Patients with advanced malignancies | [9][11]   |
| Apparent Oral<br>Clearance (CL/F) (L/h)    | 10.3                    | Female Patients                     | [12]      |
| Apparent Volume of Distribution (Vc/F) (L) | 122.0                   | 73.3-kg Patient                     | [12]      |
| Accumulation Ratio<br>(AUC0-24h)           | 1.63                    | Patients with advanced malignancies | [9][11]   |

## **Signaling Pathway**

Pemigatinib inhibits the phosphorylation of FGFR and downstream signaling proteins, which are crucial for cell proliferation and survival.



#### Simplified FGFR Signaling Pathway Inhibition by Pemigatinib





#### Bioanalytical Workflow for Pemigatinib Quantification





#### Metabolic Stability Assay Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing)
  DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetics Analysis of Pemigatinib in Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel bioanalytical method for the quantification of pemigatinib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Pemigatinib-D6 in Drug Metabolism and Pharmacokinetics (DMPK)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13841940#application-of-pemigatinib-d6-in-drug-metabolism-and-pharmacokinetics-dmpk]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com